molecular formula C17H13FN2 B11985900 2-(2-fluorophenyl)-2,3-dihydro-1H-perimidine

2-(2-fluorophenyl)-2,3-dihydro-1H-perimidine

Cat. No.: B11985900
M. Wt: 264.30 g/mol
InChI Key: UMOLDPXDZAIHME-UHFFFAOYSA-N
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Description

2-(2-Fluorophenyl)-2,3-dihydro-1H-perimidine is an organic compound that belongs to the class of perimidines It features a fluorophenyl group attached to a dihydroperimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-fluorophenyl)-2,3-dihydro-1H-perimidine typically involves the reaction of 2-fluorobenzaldehyde with 1,8-diaminonaphthalene under acidic conditions. The reaction proceeds through a condensation mechanism, forming the desired perimidine structure.

Industrial Production Methods: For industrial-scale production, the process can be optimized by using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts such as Lewis acids can further enhance the reaction efficiency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the dihydroperimidine ring.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Palladium on carbon, hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols.

Major Products:

    Oxidation: Oxidized perimidine derivatives.

    Reduction: Reduced perimidine derivatives.

    Substitution: Substituted perimidine derivatives with various functional groups.

Scientific Research Applications

2-(2-Fluorophenyl)-2,3-dihydro-1H-perimidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-fluorophenyl)-2,3-dihydro-1H-perimidine involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the dihydroperimidine core can form hydrogen bonds with various biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

    2-Fluorodeschloroketamine: A dissociative anesthetic with a similar fluorophenyl group.

    2-Fluoromethamphetamine: A stimulant drug with a fluorophenyl group.

    2-Fluorophenylpyrrolidine: An intermediate used in organic synthesis.

Uniqueness: 2-(2-Fluorophenyl)-2,3-dihydro-1H-perimidine is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its combination of a fluorophenyl group with a dihydroperimidine core sets it apart from other fluorinated compounds, making it a valuable molecule for various research applications.

Properties

Molecular Formula

C17H13FN2

Molecular Weight

264.30 g/mol

IUPAC Name

2-(2-fluorophenyl)-2,3-dihydro-1H-perimidine

InChI

InChI=1S/C17H13FN2/c18-13-8-2-1-7-12(13)17-19-14-9-3-5-11-6-4-10-15(20-17)16(11)14/h1-10,17,19-20H

InChI Key

UMOLDPXDZAIHME-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2NC3=CC=CC4=C3C(=CC=C4)N2)F

Origin of Product

United States

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